molecular formula C25H29NO5 B12129579 (4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12129579
M. Wt: 423.5 g/mol
InChI Key: QVHJJJYLZBMAEF-XTQSDGFTSA-N
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Description

3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the pyrrol-2-one core, followed by the introduction of the hydroxy, methoxyethyl, methylpropoxybenzoyl, and phenyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxyethyl and methylpropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-1-(2-methoxyethyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO5/c1-16(2)15-31-19-10-11-20(17(3)14-19)23(27)21-22(18-8-6-5-7-9-18)26(12-13-30-4)25(29)24(21)28/h5-11,14,16,22,27H,12-13,15H2,1-4H3/b23-21+

InChI Key

QVHJJJYLZBMAEF-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O

Origin of Product

United States

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